N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide
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Overview
Description
N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide is a synthetic organic compound characterized by the presence of trichloroethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(2-hydroxyphenyl)amino]ethyl}butanamide
- N-{2,2,2-trichloro-1-[(2-nitrophenyl)amino]ethyl}butanamide
- N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}butanamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17Cl3N2O2 |
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Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]butanamide |
InChI |
InChI=1S/C13H17Cl3N2O2/c1-3-6-11(19)18-12(13(14,15)16)17-9-7-4-5-8-10(9)20-2/h4-5,7-8,12,17H,3,6H2,1-2H3,(H,18,19) |
InChI Key |
YZUAXSLJGKICIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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